4-bromo-5-chlorothiophene-2-carbonitrile
Description
4-Bromo-5-chlorothiophene-2-carbonitrile is a halogenated heterocyclic compound featuring a thiophene ring substituted with bromine (Br) at position 4, chlorine (Cl) at position 5, and a cyano (–CN) group at position 2. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry, agrochemicals, and materials science. The electron-withdrawing cyano group and halogen substituents enhance its reactivity in cross-coupling reactions, such as Suzuki or Ullmann couplings, which are pivotal for synthesizing complex aromatic systems .
Properties
CAS No. |
911030-32-5 |
|---|---|
Molecular Formula |
C5HBrClNS |
Molecular Weight |
222.5 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Halogenation of Thiophene: The synthesis of 4-bromo-5-chlorothiophene-2-carbonitrile typically begins with the halogenation of thiophene. Thiophene is first brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromothiophene.
Chlorination: The 4-bromothiophene is then chlorinated using chlorine gas or a chlorinating agent like sulfuryl chloride to produce 4-bromo-5-chlorothiophene.
Cyanation: Finally, the 4-bromo-5-chlorothiophene undergoes a cyanation reaction, where a cyanide source such as copper(I) cyanide is used to introduce the cyano group, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: 4-Bromo-5-chlorothiophene-2-carbonitrile can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized to form sulfoxides or sulfones, and reduced to form thiol derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions, forming various biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
Substitution Products: Depending on the nucleophile, products can include 4-substituted or 5-substituted thiophene derivatives.
Oxidation Products: Sulfoxides and sulfones.
Coupling Products: Biaryl compounds with various functional groups.
Scientific Research Applications
Chemistry
In organic synthesis, 4-bromo-5-chlorothiophene-2-carbonitrile is used as a building block for the synthesis of more complex molecules. Its halogen and cyano groups make it a versatile intermediate for various chemical transformations.
Biology and Medicine
The compound is investigated for its potential biological activities. Derivatives of thiophene are known to exhibit antimicrobial, antifungal, and anticancer properties. Research is ongoing to explore its efficacy and mechanism of action in these areas.
Industry
In the materials science industry, this compound is used in the development of organic semiconductors and conductive polymers. These materials are crucial for the production of electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism by which 4-bromo-5-chlorothiophene-2-carbonitrile exerts its effects depends on its application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. In materials science, its electronic properties are exploited to enhance the performance of electronic devices.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound’s structural uniqueness lies in its thiophene core and substitution pattern. Below is a comparative analysis with analogous heterocycles:
Key Observations :
- Thiophene derivatives exhibit higher thermal stability than oxazole or thiazole analogs due to greater aromaticity .
- Halogen positioning (e.g., 4-Br vs. 2-Cl) influences regioselectivity in subsequent reactions.
Physicochemical Properties
Comparative data on melting points, solubility, and spectroscopic characteristics:
Notes:
- The cyano group’s IR absorption (~2,200 cm⁻¹) is consistent across analogs, confirming its presence .
- Halogens (Br/Cl) increase molecular weight and lipophilicity, reducing aqueous solubility compared to non-halogenated derivatives.
Computational Studies
Density functional theory (DFT) methods, such as those described in , predict the electronic structure and reaction pathways of halogenated carbonitriles. For example, exact-exchange functionals can model the electron-withdrawing effects of –CN and halogens, aiding in reaction optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
